1-palmitoyl-2-(12-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoyl)phosphatidylcholine
1-palmitoyl-2-(12-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoyl)phosphatidylcholine
Brand Name:
Vulcanchem
CAS No.:
108535-67-7
VCID:
VC0020868
InChI:
InChI=1S/C42H74N5O11P/c1-6-7-8-9-10-11-12-13-14-15-18-21-24-27-39(48)54-34-36(35-56-59(52,53)55-33-32-47(3,4)5)57-40(49)28-25-22-19-16-17-20-23-26-31-45(2)37-29-30-38(46(50)51)42-41(37)43-58-44-42/h29-30,36H,6-28,31-35H2,1-5H3/t36-/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Molecular Formula:
C42H74N5O11P
Molecular Weight:
856 g/mol
1-palmitoyl-2-(12-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoyl)phosphatidylcholine
CAS No.: 108535-67-7
Main Products
VCID: VC0020868
Molecular Formula: C42H74N5O11P
Molecular Weight: 856 g/mol
CAS No. | 108535-67-7 |
---|---|
Product Name | 1-palmitoyl-2-(12-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoyl)phosphatidylcholine |
Molecular Formula | C42H74N5O11P |
Molecular Weight | 856 g/mol |
IUPAC Name | [(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C42H74N5O11P/c1-6-7-8-9-10-11-12-13-14-15-18-21-24-27-39(48)54-34-36(35-56-59(52,53)55-33-32-47(3,4)5)57-40(49)28-25-22-19-16-17-20-23-26-31-45(2)37-29-30-38(46(50)51)42-41(37)43-58-44-42/h29-30,36H,6-28,31-35H2,1-5H3/t36-/m1/s1 |
Standard InChIKey | ORIATWTXJGGODP-PSXMRANNSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCN(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Synonyms | 1-palmitoyl-2-(12-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoyl)phosphatidylcholine 1-palmitoyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)lauroyl)-sn-glycero-3-phosphocholine P-C12-NBD-PC TR-DHPE |
PubChem Compound | 194785 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume